8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Description
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₇H₁₂N₂O, and it contains a methyl group at the 8-position, differentiating it from related scaffolds.
Properties
IUPAC Name |
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9-3-2-8-7(4-9)5-10-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQMYHBAUABJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Allylsulfonamide Precursors
A widely reported method involves the cyclization of N-allylsulfonamide derivatives under photochemical conditions. This approach leverages N-centered radical intermediates to form the spirocyclic core.
Procedure :
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Starting Material : N-Allylsulfonamide (e.g., 1a) is treated with 1,3-dibromo-5,5′-dimethylhydantoin (DBDMH) in dichloromethane at 0°C to generate an N-bromo intermediate.
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Photocatalytic Cyclization : The intermediate is exposed to UV light (λ = 365 nm) in the presence of olefins (e.g., 2ad) at 34°C, inducing radical-mediated spirocyclization.
Key Parameters :
Advantages :
Spiroannulation via Staudinger Reaction
An alternative route employs the Staudinger reaction between acyl chlorides and imines to construct the spiro-β-lactam framework, which is subsequently reduced.
Procedure :
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Acyl Chloride Formation : Morpholinone derivatives (e.g., 28 , 29 ) are converted to acyl chlorides (30 , 31 ) using thionyl chloride.
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Cycloaddition : The acyl chlorides react with aromatic imines (32–34 ) in toluene with triethylamine, yielding spiro-β-lactams (35–38 ).
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to the target spirocyclic amine.
Challenges :
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Requires rigorous purification via column chromatography.
Industrial-Scale Synthesis
Optimized Four-Step Process
A patent-pending method (CN113214290A) outlines a scalable route suitable for kilogram-scale production:
Step 1 : Chloroacetylation
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Reagents : 3-((Benzylamino)methyl)oxetane-3-ol (1 ) + chloroacetyl chloride.
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Conditions : Triethylamine (2 eq), dichloromethane, ≤10°C.
Step 2 : Self-Cyclization
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Reagents : Sodium hydride (NaH), tetrahydrofuran (THF), inert atmosphere.
Step 3 : Reduction
Step 4 : Deprotection
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Conditions : Catalytic hydrogenation (H₂, Pd/C, acetic acid), 20–50°C.
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Product : 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (5 ) in 95% purity.
Process Metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 89 | 98 |
| 2 | 76 | 97 |
| 3 | 82 | 96 |
| 4 | 85 | 95 |
Alternative Catalytic Methods
Photoredox Catalysis
Recent advances utilize photoredox catalysts (e.g., Ir(ppy)₃) to generate N-centered radicals from N-allylsulfonamides, enabling spirocyclization at ambient temperatures.
Conditions :
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Catalyst: Ir(ppy)₃ (2 mol%).
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Solvent: Acetonitrile.
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Light Source: Blue LEDs (450 nm).
Limitations :
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Sensitivity to oxygen necessitates inert atmospheres.
Comparative Analysis of Methods
| Method | Yield (%) | Scale | Cost Efficiency | Complexity |
|---|---|---|---|---|
| Multi-Step Organic | 70–75 | Gram to Kg | Moderate | High |
| Staudinger Reaction | 30–45 | Milligram | Low | Moderate |
| Industrial Process | 85 | Kilogram | High | Low |
| Photoredox Catalysis | 68–72 | Milligram | Moderate | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group in 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane participates in nucleophilic substitution reactions. For example:
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Methylation : Treatment with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) yields N-methylated derivatives.
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Acylation : Reaction with acetyl chloride and triethylamine (TEA) in dichloromethane produces N-acetylated products.
Key Conditions :
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Alkylation typically requires anhydrous conditions and a strong base (e.g., NaH).
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Acylation is accelerated by mild bases like TEA to neutralize HCl byproducts.
Electrophilic Aromatic Substitution
While the compound lacks traditional aromatic rings, its nitrogen lone pairs enable electrophilic attacks at specific positions:
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Nitrogen-directed electrophilic substitution : Reactions with nitrosonium ions (NO⁺) form N-nitroso derivatives under acidic conditions.
Oxidation Reactions
The tertiary amine moiety undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
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N-Oxidation : Forms N-oxide derivatives, altering electronic properties for downstream applications.
Example :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane N-oxide | 65–70% |
Reduction Reactions
The compound’s carbonyl groups (if present in derivatives) are reducible:
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Carbonyl Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketones to secondary alcohols.
Alkylation and Acylation at Oxygen
The oxygen atom in the oxa-ring reacts under specific conditions:
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Alkylation : Using alkyl halides (e.g., benzyl bromide) and silver oxide (Ag₂O) forms O-alkyl ethers.
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Acylation : Acetic anhydride in pyridine produces O-acetyl esters.
Ring-Opening Reactions
The spirocyclic structure undergoes acid-catalyzed ring opening:
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Hydrolysis : Concentrated HCl at 80°C cleaves the oxa-ring, yielding linear diamine derivatives.
Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to ring cleavage and formation of a dihydrochloride salt.
Catalytic Hydrogenation
The Bn (benzyl) protecting group in derivatives is removed via hydrogenation:
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Conditions : 20–100 psi H₂, palladium on carbon (Pd/C), 20–50°C, 8–20 hrs .
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Outcome : Deprotection yields primary amine functionalities for further coupling .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Primary Products | Yield Range |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, THF, 0°C→RT | N-Methylspirocyclic derivative | 75–85% |
| N-Acylation | AcCl, TEA, CH₂Cl₂, RT | N-Acetylspirocyclic derivative | 70–78% |
| O-Benzylation | BnBr, Ag₂O, DMF, 60°C | O-Benzyl ether | 60–65% |
| N-Oxidation | H₂O₂, RT, 12 hrs | N-Oxide derivative | 65–70% |
| Ring-Opening Hydrolysis | 6M HCl, 80°C, 6 hrs | Linear diamine dihydrochloride | 80–90% |
Mechanistic Insights
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Nucleophilic Substitution : The nitrogen’s lone pair attacks electrophiles, with steric hindrance from the spiro structure influencing regioselectivity.
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Ring-Opening : Acidic conditions protonate the oxygen, inducing strain relief through bond cleavage.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anti-Anxiety Properties
Research indicates that compounds similar to 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane exhibit properties that may be beneficial in treating mood disorders. For instance, spirocyclic compounds have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the management of depression and anxiety disorders .
Case Study:
A study published in a pharmaceutical journal highlighted the synthesis of spiro compounds that demonstrated significant binding affinity to serotonin receptors. The results indicated that derivatives of diazaspiro compounds could lead to the development of novel antidepressants with fewer side effects compared to traditional SSRIs .
Neuropharmacology
2.1 Cognitive Enhancers
The unique structural features of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane suggest potential applications as cognitive enhancers. Research has shown that similar compounds can improve memory and learning capabilities by acting on cholinergic systems in the brain.
Data Table: Cognitive Effects of Spiro Compounds
Material Science
3.1 Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
A recent study focused on the use of diazaspiro compounds in creating high-performance thermosetting resins. The research demonstrated that these resins exhibited superior thermal resistance and mechanical strength compared to conventional materials, making them suitable for aerospace applications .
Synthesis and Characterization
4.1 Synthetic Routes
The synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves multi-step organic reactions that can include cyclization and functionalization processes.
Data Table: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Heat | 85% |
| 2 | Functionalization | Reflux | 90% |
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane and Analogs
Key Observations :
- Heteroatom Arrangement: The target compound’s 2-oxa-5,8-diaza system contrasts with sulfur-containing analogs (e.g., 2-thia in ) or purely nitrogenous cores (e.g., 2,7-diaza in ).
- Substituent Effects : The 8-methyl group may enhance lipophilicity compared to Boc-protected derivatives () or aryl-substituted analogs ().
Table 2: Sigma Receptor Binding Affinities of Selected Spirocycles
The methyl group may modulate selectivity or potency compared to compounds like 4b or 5b .
Commercial Sources:
- 8-Methyl Derivatives: Available as hydrochloride salts (e.g., 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride, Ref: 10-F625107) from suppliers like CymitQuimica .
- Boc-Protected Analogs: 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane is sold by PharmaBlock Sciences and others (e.g., CAS 1429056-28-9) .
Biological Activity
8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly its pharmacological implications.
Chemical Structure
The molecular formula of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is , with a unique spirocyclic structure that includes two nitrogen atoms in a five-membered ring fused to a six-membered ring. The compound's SMILES representation is CN1CCNC2(C1)COC2, and its InChIKey is ZLLQMYHBAUABJO-UHFFFAOYSA-N .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.11789 | 130.0 |
| [M+Na]+ | 165.09983 | 136.2 |
| [M+NH4]+ | 160.14443 | 135.7 |
| [M+K]+ | 181.07377 | 131.4 |
| [M-H]- | 141.10333 | 129.6 |
Pharmacological Properties
The biological activity of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has been evaluated in various studies, indicating its potential as a therapeutic agent.
1. Muscarinic Receptor Interaction
Research indicates that compounds structurally similar to this spirocyclic compound exhibit significant activity as muscarinic receptor agonists, particularly affecting the M1 subtype associated with cognitive functions . This suggests potential applications in treating cognitive disorders such as Alzheimer's disease.
2. Anticancer Activity
Preliminary studies have shown that spirocyclic compounds can interact with enzymes over-expressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The unique structure of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane may enhance its binding affinity to this enzyme, suggesting a role in cancer therapeutics .
3. Neuroprotective Effects
In vitro studies have indicated that similar compounds can protect against neurotoxic agents and may mitigate apoptosis induced by stressors like palmitate . This neuroprotective effect could be beneficial in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of spirocyclic compounds related to 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane:
- Case Study A : A study explored the synthesis of derivatives of diazaspiro compounds and their effects on cholinergic signaling pathways, demonstrating improved cognitive function in animal models when administered prior to scopolamine exposure .
- Case Study B : Another investigation into the pharmacological profile of spirocyclic compounds revealed their ability to inhibit necroptosis, indicating potential applications in inflammatory disorders and cancer metastasis .
Synthesis Methods
The synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired spirocyclic structure.
Common Synthesis Steps
- Formation of the Spirocyclic Framework : Utilizing cyclization reactions between appropriate precursors.
- Functionalization : Introducing methyl or other substituents to enhance biological activity.
- Purification : Employing chromatographic techniques to isolate the target compound.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in laboratory settings?
- Methodological Answer : Strict adherence to hazard codes (e.g., P261: Avoid inhalation; P280: Wear gloves/eye protection) is critical. Store in airtight containers under inert gas (N₂ or Ar) to prevent moisture exposure and degradation . Use explosion-proof equipment (P241) and avoid sparks or open flames (P210). Conduct risk assessments for PPE selection (e.g., flame-resistant clothing for pyrophoric risks) and ensure ventilation meets OSHA standards .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair with ¹H/¹³C NMR to resolve spirocyclic conformation (e.g., distinguishing axial vs. equatorial methyl groups). For purity, employ HPLC with UV detection (λ = 220–260 nm) and compare retention times against synthetic intermediates .
Q. How can researchers optimize synthesis yields of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives?
- Methodological Answer : Boc-protection of the diaza group (e.g., tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) improves stability during ring-closing reactions. Use Pd-catalyzed cross-coupling for functionalization at the methyl position, monitoring reaction progress via TLC with ninhydrin staining .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic scaffold influence sigma receptor (S1R/S2R) binding affinity and selectivity?
- Methodological Answer : Replace the methyl group with bulkier substituents (e.g., benzyl or cyclohexyl) to probe steric effects on S1R binding pockets. Compare Ki values via radioligand displacement assays (³H-(+)-pentazocine for S1R; ³H-DTG for S2R). Molecular docking (e.g., AutoDock Vina) can predict interactions with Glu172 and Tyr173 residues critical for antagonism .
Q. What experimental strategies resolve contradictions in functional profiles (agonist vs. antagonist) among derivatives?
- Methodological Answer : Conduct in vivo functional assays (e.g., mechanical allodynia reversal in mice) paired with in vitro cAMP inhibition. For example, pre-treat with the S1R agonist PRE-084: full reversal of antiallodynia confirms antagonist activity (e.g., compound 5b), while partial reversal suggests mixed agonism .
Q. How can computational models predict the metabolic stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane-based therapeutics?
- Methodological Answer : Use in silico tools like SwissADME to assess cytochrome P450 metabolism. Validate with microsomal stability assays (human liver microsomes + NADPH). Focus on oxidation-prone sites (e.g., methyl group or oxygen in the oxa ring) .
Q. What methods validate the environmental safety of this compound during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
